1-p-Tolylamino-cyclohexanecarboxylic acid

Übersicht

Beschreibung

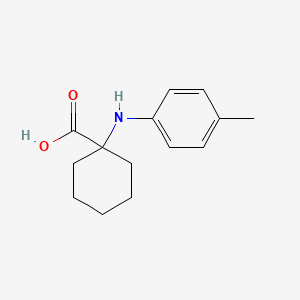

1-p-Tolylamino-cyclohexanecarboxylic acid is a chemical compound that belongs to the class of amino acids. It is known for its unique properties and is commonly used in medical, environmental, and industrial research. This compound has a molecular formula of C14H19NO2 and is characterized by its cyclohexane ring structure with a p-tolylamino group attached to it.

Vorbereitungsmethoden

The synthesis of 1-p-Tolylamino-cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of p-toluidine with cyclohexanone to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-p-Tolylamino-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound's structural features make it a candidate for drug development, particularly in the following areas:

- Antitumor Activity : Research indicates that compounds similar to 1-p-Tolylamino-cyclohexanecarboxylic acid exhibit significant cytotoxicity against various human tumor cell lines. For example, studies have shown that derivatives of this compound can inhibit tumor cell growth with IC50 values ranging from 0.37 to 4.4 µM . This suggests potential applications in cancer therapeutics.

- Influenza Treatment : Compounds related to this compound have been evaluated for their ability to inhibit influenza virus replication. They demonstrated significant reductions in progeny virus production, indicating their potential as antiviral agents .

Several studies have focused on the biological activities of this compound:

- Cytotoxicity Testing : In vitro assays using human tumor cell lines have been conducted to assess the cytotoxic effects of this compound. These tests are crucial for understanding its pharmacodynamics and therapeutic potential .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of this compound with various biological targets, enhancing the understanding of its mechanism of action and guiding further drug design efforts .

Synthesis Routes

Various synthetic pathways have been developed for producing this compound:

- Ugi Reaction : The Ugi four-component reaction has been explored as a method for synthesizing this compound. This reaction allows for variations in the carboxylic acid and isocyanide components, leading to diverse derivatives with potentially enhanced biological properties .

- Multi-component Reactions : Recent advances in multi-component reactions have also been investigated, providing efficient methods for synthesizing complex structures that include this compound as a key component .

Comparative Analysis with Related Compounds

To highlight the unique characteristics of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Aminobenzoic Acid | Para-amino substitution on a benzene ring | Used in sunscreen formulations |

| 2-Methylaminobenzoic Acid | Methyl group on amine-substituted benzene | Exhibits strong antibacterial properties |

| Cyclohexylamine | Cyclohexane ring with an amine group | Used primarily as a chemical intermediate |

| 3-Tolylaminopropanoic Acid | Propanoic acid chain linked to toluidine | Potential anti-inflammatory applications |

This table illustrates how this compound stands out due to its combination of cycloalkane stability and functional groups that allow for diverse biological interactions.

Wirkmechanismus

The mechanism of action of 1-p-Tolylamino-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-p-Tolylamino-cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

1-(p-Tolyl)-1-cyclohexanecarboxylic acid: This compound has a similar structure but lacks the amino group, which can lead to different chemical and biological properties.

Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexane ring structure but have different substituents, affecting their reactivity and applications.

Biologische Aktivität

1-p-Tolylamino-cyclohexanecarboxylic acid, with the molecular formula C14H19NO2, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Structural Characteristics

The compound features a cyclohexane ring substituted with a p-tolylamino group, which influences its chemical properties and biological interactions. The structural configuration is critical for its activity in various biological pathways.

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with p-toluidine. Common methods include:

- Reagents : Thionyl chloride or phosphorus trichloride as dehydrating agents.

- Solvents : Dichloromethane or ethanol.

- Conditions : Controlled temperatures to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific enzymes and receptors. Notable findings include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in lipid metabolism, similar to other compounds in its class.

- Binding Affinity : Studies have demonstrated its ability to bind selectively to biological targets, which may modulate enzyme activity or receptor function.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in lipid metabolism | |

| Binding Affinity | Selective binding to specific receptors | |

| Therapeutic Potential | Possible applications in metabolic disorders |

Study 1: Lipid Metabolism

A study investigated the effects of this compound on triglyceride levels in vivo. The compound demonstrated a significant reduction in triglyceride excursion during lipid tolerance tests (LTT) in both mice and dogs. This suggests its potential utility in managing hyperlipidemia.

Study 2: Mechanistic Insights

Further research focused on elucidating the mechanisms behind the compound's biological effects. It was found that the compound interacts with specific lipid metabolic pathways, potentially influencing triglyceride synthesis and breakdown. These interactions are believed to involve modulation of key enzymes responsible for lipid metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-o-Tolylamino cyclohexanecarboxylic acid | C14H19NO2 | Substituent position differs |

| 2-Tolylamino cyclohexanecarboxylic acid | C14H19NO2 | Different methyl group position |

| Cyclohexanecarboxylic acid derivatives | Varies | Varying substitutions on the cyclohexane ring |

This comparative analysis highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

1-(4-methylanilino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPOXUUMAKKPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375275 | |

| Record name | 1-p-Tolylamino-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99216-79-2 | |

| Record name | 1-p-Tolylamino-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.